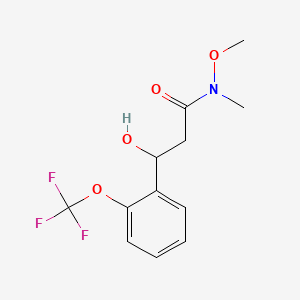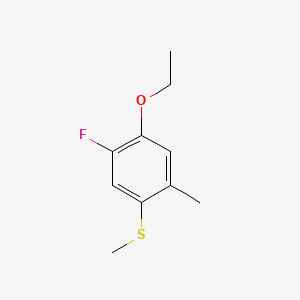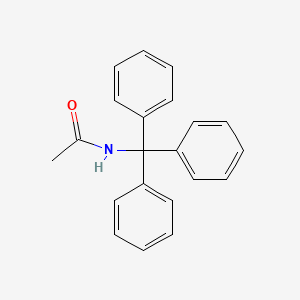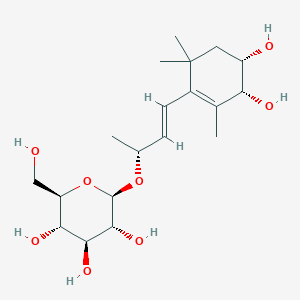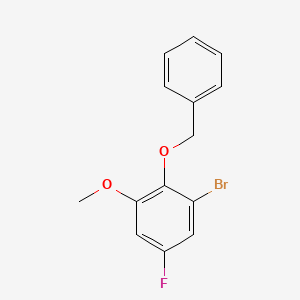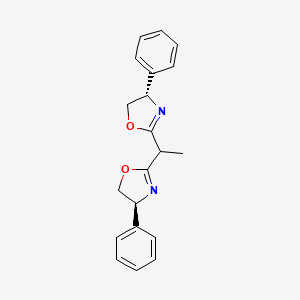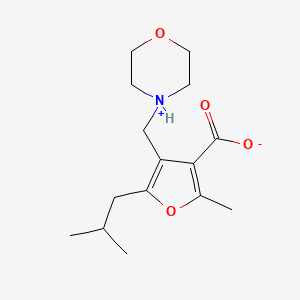
Trimethyl(phenoxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(phenoxy)stannane is an organotin compound with the molecular formula C₉H₁₄OSn. It is a derivative of stannane, where three methyl groups and one phenoxy group are bonded to a central tin atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(phenoxy)stannane can be synthesized through the reaction of trimethyltin chloride with phenol in the presence of a base. The reaction typically proceeds as follows:
(CH3)3SnCl+C6H5OH→(CH3)3SnOC6H5+HCl
In this reaction, trimethyltin chloride reacts with phenol to form this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(phenoxy)stannane undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can yield lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, amines, and other nucleophiles. Reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different functional groups.
Oxidation Reactions: Products include tin oxides and other oxidized tin species.
Reduction Reactions: Products include lower oxidation state tin compounds.
Aplicaciones Científicas De Investigación
Trimethyl(phenoxy)stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical studies.
Mecanismo De Acción
The mechanism of action of trimethyl(phenoxy)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The phenoxy group enhances the stability and reactivity of the compound, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(phenylmethyl)stannane: Similar in structure but with a phenylmethyl group instead of a phenoxy group.
Trimethyl(phenylethynyl)stannane: Contains a phenylethynyl group, offering different reactivity and applications.
Trimethyl(benzoyloxy)stannane: Features a benzoyloxy group, used in different synthetic applications
Uniqueness
Trimethyl(phenoxy)stannane is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
Propiedades
Número CAS |
1529-50-6 |
|---|---|
Fórmula molecular |
C9H14OSn |
Peso molecular |
256.92 g/mol |
Nombre IUPAC |
trimethyl(phenoxy)stannane |
InChI |
InChI=1S/C6H6O.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;3*1H3;/q;;;;+1/p-1 |
Clave InChI |
JZWQQFKOVLUYJW-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


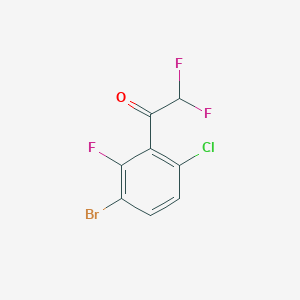
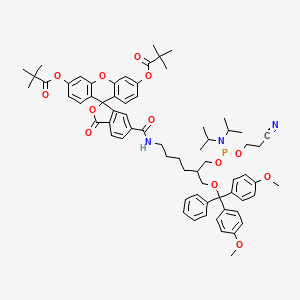
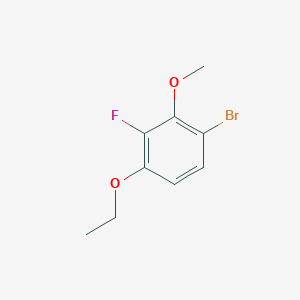
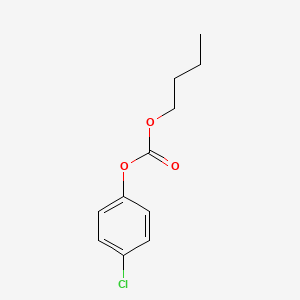
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
